Tapentadol hydrochloride
Overview
Description
Tapentadol hydrochloride is a centrally acting oral analgesic that has been approved by the US Food and Drug Administration for the treatment of moderate to severe acute pain. It is available in immediate-release tablets of varying strengths and has a dual mechanism of action: mu-opioid-receptor activation and norepinephrine reuptake inhibition. This dual action contributes to its effectiveness in managing pain from various conditions such as dental extraction, bunionectomy surgery, osteoarthritis, and low back pain .
Synthesis Analysis
The synthesis of tapentadol hydrochloride involves a multi-step process starting from 1-(3-methoxyphenyl)-1-propanone. The process includes a Mannich reaction with dimethylamine hydrochloride, followed by crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis. The final steps involve deprotection and salt formation, resulting in an overall yield of about 52% .
Molecular Structure Analysis
Tapentadol hydrochloride's molecular structure is characterized by the presence of a mu-opioid receptor agonist moiety and a norepinephrine reuptake inhibitor within the same molecule. Quantum chemical calculations have been carried out to determine the properties of tapentadol hydrochloride, including geometry optimization and structural properties determination using various computational methods .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tapentadol hydrochloride are complex and require precise control over reaction conditions to ensure the desired stereochemistry and purity of the final product. The synthesis process is designed to produce the active (1R,2R)-isomer, which is essential for the drug's analgesic activity .
Physical and Chemical Properties Analysis
Tapentadol hydrochloride undergoes a first-order reversible phase transition, which is accompanied by thermosalient behavior, meaning the compound exhibits noticeable movement during the phase change. This phase transformation is characterized by changes in the unit-cell parameters and symmetry, as observed through single-crystal X-ray diffraction, differential scanning calorimetry, and Raman scattering measurements .
The physical and chemical properties of tapentadol hydrochloride, such as particle size, entrapment efficiency, and zeta potential, have been optimized for central antinociceptive effect using polysorbate 80 coated chitosan nanoparticles. These properties are crucial for enhancing the delivery of the drug to the central nervous system and improving its bioavailability .
Scientific Research Applications
1. Analgesic Properties
Tapentadol hydrochloride is a centrally acting oral analgesic, effective for moderate to severe acute pain. It works through a dual mechanism of action: mu-opioid-receptor activation and norepinephrine reuptake inhibition. It has shown efficacy in various conditions producing moderate to severe pain, including dental extraction pain, pain after bunionectomy surgery, osteoarthritis pain of the knee and hip, and low back pain (Wade & Spruill, 2009).
2. Veterinary Applications
In veterinary medicine, tapentadol hydrochloride has been evaluated for its analgesic effect in dogs with unilateral hind limb lameness due to cranial cruciate ligament rupture. This pilot study indicated that tapentadol could be a potential option for treating acute pain in dogs, though further studies are required (Kieves et al., 2020).
3. Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor
Tapentadol is recognized as a novel μ-opioid receptor (MOR) agonist and NE reuptake inhibitor. Its broad analgesic profile and relative resistance to tolerance development in various animal models of acute and chronic pain are attributed to its dual mode of action (Tzschentke et al., 2007).
4. Drug Delivery Research
Research has been conducted on the optimization of floating drug delivery for tapentadol hydrochloride. This involves using gas-generating agents and a combination of polymers to achieve controlled release, enhancing the drug's efficacy (Jagdale et al., 2013).
5. Transdermal Delivery Development
Studies have also focused on the transdermal delivery of tapentadol hydrochloride using proniosomal gel. This approach aims to improve bioavailability and provide an alternative to oral therapy (S. G. et al., 2022).
Safety And Hazards
Long-term opioid therapy may be associated with analgesic efficacy and also predictable adverse events, including cardiovascular and pulmonary events, gastrointestinal disorders, endocrinological harms, psychological problems, impairment of driving ability, and risk of abuse . Tapentadol is contraindicated in people with epilepsy or who are otherwise prone to seizures . It raises intracranial pressure so should not be used in people with head injuries, brain tumors, or other conditions which increase intracranial pressure . It increases the risk of respiratory depression so should not be used in people with asthma .
Future Directions
Tapentadol provides a great advantage over classic opioids in pain management from nociceptive to neuropathic . Cumulative evidence from in vitro data suggests that tapentadol effect of norepinephrine re-uptake could be a new target that overcomes other classic opioids in chronic neuropathic pain . Thus, tapentadol is a good alternative with fewer adverse effects and is available for human use .
properties
IUPAC Name |
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-YECZQDJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938677 | |
Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tapentadol hydrochloride | |
CAS RN |
175591-09-0 | |
Record name | Tapentadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tapentadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAPENTADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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